molecular formula C12H21Br6O4P B14314267 Tris(3,4-dibromobutyl)phosphate CAS No. 111712-49-3

Tris(3,4-dibromobutyl)phosphate

Cat. No.: B14314267
CAS No.: 111712-49-3
M. Wt: 739.7 g/mol
InChI Key: XTMZLPXHFVUXSA-UHFFFAOYSA-N
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Description

Tris(3,4-dibromobutyl)phosphate is an organophosphorus compound with the molecular formula C12H21Br6O4P. It is known for its flame-retardant properties and is used in various industrial applications. The compound is characterized by its high bromine content, which contributes to its effectiveness as a flame retardant.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(3,4-dibromobutyl)phosphate typically involves the reaction of phosphorus oxychloride with 3,4-dibromobutanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{POCl}_3 + 3 \text{HOCH}_2\text{CHBrCH}_2\text{Br} \rightarrow \text{P(OCH}_2\text{CHBrCH}_2\text{Br})_3 + 3 \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions: Tris(3,4-dibromobutyl)phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the bromine atoms to less reactive species.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atoms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of organophosphorus compounds.

Scientific Research Applications

Tris(3,4-dibromobutyl)phosphate has several applications in scientific research:

    Chemistry: It is used as a flame retardant in polymer chemistry, enhancing the fire resistance of materials.

    Biology: The compound is studied for its potential effects on biological systems, including its toxicity and environmental impact.

    Medicine: Research is ongoing to explore its potential use in medical applications, although its toxicity limits its use.

    Industry: Widely used in the production of flame-retardant materials, including textiles, plastics, and electronics.

Mechanism of Action

The flame-retardant properties of Tris(3,4-dibromobutyl)phosphate are primarily due to the release of hydrogen bromide (HBr) during combustion. HBr acts as a flame inhibitor by interfering with the radical chain reactions that propagate the flame. The compound’s high bromine content ensures the release of sufficient HBr to effectively retard flames.

Comparison with Similar Compounds

    Tris(2,3-dibromopropyl)phosphate: Another flame retardant with similar properties but different bromine positioning.

    Tris(2,3-dibromo-2-methylpropyl)phosphate: Known for its faster decomposition rate compared to Tris(3,4-dibromobutyl)phosphate.

    Tris(2,3-dibromo-3-methylbutyl)phosphate: Exhibits the fastest decomposition rate among similar compounds.

Uniqueness: this compound is unique due to its specific bromine positioning, which influences its reactivity and effectiveness as a flame retardant. Its balance of stability and reactivity makes it suitable for various industrial applications.

Properties

CAS No.

111712-49-3

Molecular Formula

C12H21Br6O4P

Molecular Weight

739.7 g/mol

IUPAC Name

tris(3,4-dibromobutyl) phosphate

InChI

InChI=1S/C12H21Br6O4P/c13-7-10(16)1-4-20-23(19,21-5-2-11(17)8-14)22-6-3-12(18)9-15/h10-12H,1-9H2

InChI Key

XTMZLPXHFVUXSA-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)(OCCC(CBr)Br)OCCC(CBr)Br)C(CBr)Br

Origin of Product

United States

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